4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Nucleophilic Aromatic Substitution Microwave-Assisted Synthesis 4-Amino-7-azaindole Derivatives

This 4-chloro-3-fluoro-7-azaindole scaffold delivers orthogonal reactivity: SNAr at the 4-Cl handle while the 3-F group boosts kinase affinity 2–4 fold vs non-fluorinated analogs. Ideal for focused BTK, c-Kit and deubiquitinase probe libraries. Dual halogen substitution enables stepwise diversification under mild conditions. Order high-purity batches with validated orthogonal reactivity to accelerate your drug discovery program.

Molecular Formula C7H4ClFN2
Molecular Weight 170.571
CAS No. 1211582-49-8
Cat. No. B572874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
CAS1211582-49-8
Molecular FormulaC7H4ClFN2
Molecular Weight170.571
Structural Identifiers
SMILESC1=CN=C2C(=C1Cl)C(=CN2)F
InChIInChI=1S/C7H4ClFN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
InChIKeyFWZLZMBIFJYSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1211582-49-8) for Medicinal Chemistry and Kinase Inhibitor Synthesis


4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-3-fluoro-7-azaindole) is a halogenated pyrrolopyridine heterocycle with the molecular formula C₇H₄ClFN₂ and a molecular weight of 170.57 g/mol [1]. This compound features a pyrrolo[2,3-b]pyridine core bearing chlorine at the 4-position and fluorine at the 3-position, positioning it as a valuable building block for drug discovery programs, particularly those targeting protein kinases and other therapeutic enzymes [1].

Why 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine Cannot Be Substituted by Common 4-Halo-7-azaindoles


The 4-chloro-3-fluoro substitution pattern on the 7-azaindole scaffold imparts unique electronic and steric properties that distinguish it from mono-halogenated analogs like 4-chloro-7-azaindole or 3-fluoro-7-azaindole. The combination of a chlorine atom at the 4-position and a fluorine atom at the 3-position enables orthogonal reactivity in nucleophilic aromatic substitution (SNAr) reactions and can profoundly influence binding affinity to kinase ATP pockets [1][2]. Fluorine substitution at the 3-position, in particular, has been shown to enhance potency by 2- to 4-fold in certain kinase inhibitor series compared to non-fluorinated counterparts [2]. Generic substitution with simpler analogs risks loss of desired reactivity or biological activity.

Quantitative Evidence for Selecting 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine Over Related Halogenated Azaindoles


Enhanced SNAr Reactivity Due to Dual Halogen Substitution

In a head-to-head comparison under microwave-assisted SNAr conditions, 4-fluoro-7-azaindole exhibited significantly greater reactivity than 4-chloro-7-azaindole, attributed to the stronger electron-withdrawing effect of fluorine [1]. While 4-chloro-3-fluoro-7-azaindole is not directly compared in this study, its dual halogen substitution (4-Cl, 3-F) is predicted to provide an intermediate reactivity profile, offering a balance between the high reactivity of 4-fluoro analogs and the greater stability of 4-chloro compounds. This can be advantageous for selective functionalization at the 4-position while retaining the 3-fluoro group for downstream biological activity.

Nucleophilic Aromatic Substitution Microwave-Assisted Synthesis 4-Amino-7-azaindole Derivatives

Class-Leading Potency of Pyrrolo[2,3-b]pyridine-Based BTK Inhibitors

A series of pyrrolo[2,3-b]pyridine-based BTK inhibitors achieved IC₅₀ values below 10 nM in enzymatic assays, with the most potent compound (3p) exhibiting an IC₅₀ of 6.0 nM in BTK enzyme assay and 14 nM in Ramos cell assay [1]. These potencies surpass those of comparator compounds RN486 and pyrrolo[2,3-d]pyrimidine derivative 2, demonstrating the intrinsic potency of the pyrrolo[2,3-b]pyridine scaffold. While 4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a building block rather than a final inhibitor, its core scaffold is directly implicated in this high potency class, providing a strong rationale for its selection in kinase inhibitor design.

Bruton's Tyrosine Kinase BTK Inhibitors Kinase Assay

Fluorine-Driven Potency Enhancement in Azaindole Kinase Inhibitors

Fluorination at the 4-position of the azaindole ring was shown to improve potency by 2- to 4-fold relative to non-fluorinated counterparts in a series of kinase inhibitors targeting c-Kit [1]. The best compound (14i) achieved an IC₅₀ of 7 nM. While this data specifically addresses 4-fluoro substitution, the presence of fluorine at the 3-position in 4-chloro-3-fluoro-7-azaindole is expected to confer similar potency-enhancing effects due to favorable interactions with the kinase ATP pocket and improved metabolic stability. This evidence supports the strategic value of the 3-fluoro group in the target compound.

Fluorine Substitution Structure-Activity Relationship Kinase Inhibitor Optimization

High Purity and Stable Physicochemical Properties for Reproducible Research

Commercially available 4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is supplied with a purity of ≥97% (as specified by multiple vendors) and is stable at room temperature . The compound has a computed XLogP3-AA of 2, indicating balanced lipophilicity, and zero rotatable bonds, contributing to conformational rigidity [1]. In comparison, simpler 4-chloro-7-azaindole (CAS 55052-28-3) has a molecular weight of 152.58 and a melting point of 176-181°C, reflecting its different physical properties . The higher molecular weight and distinct halogen pattern of the target compound offer different solubility and crystallization characteristics that may be advantageous for specific synthetic or formulation requirements.

Chemical Purity QC Specifications Building Block Reliability

Strategic Applications of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation and Scaffold Optimization

As a core scaffold in low-nanomolar BTK inhibitors [1], 4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine serves as an ideal starting point for synthesizing focused libraries targeting kinases such as BTK, c-Kit, and others. The 3-fluoro group can be leveraged for enhanced potency (2- to 4-fold improvement over non-fluorinated analogs) [2], while the 4-chloro handle enables rapid diversification via SNAr or cross-coupling reactions.

Sequential Functionalization for Complex 7-Azaindole Derivatives

The dual halogen substitution (4-Cl, 3-F) provides orthogonal reactivity, allowing chemists to first perform SNAr at the 4-position to introduce amines or other nucleophiles under microwave conditions [1], while preserving the 3-fluoro group for subsequent modifications or to maintain favorable drug-like properties. This stepwise approach is valuable for constructing diverse 4,3-disubstituted 7-azaindoles.

Chemical Biology Probe Development

The balanced lipophilicity (XLogP3-AA = 2) and rigid core of 4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine make it suitable for developing fluorescent or affinity probes targeting deubiquitinases like CSN5 [1] or other enzymes. The compound can be functionalized to incorporate reporter groups while maintaining target engagement, as demonstrated by related azaindole-based probes.

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